5'-O-Methylcytidine

RNA Stability Nuclease Resistance Oligonucleotide Therapeutics

5'-O-Methylcytidine (CAS 50664-27-2) is a chemically modified ribonucleoside featuring a methyl group on the 5'-hydroxyl of the ribose ring, distinguishing it from the more common 2'-O-methyl and 5-methyl cytidine analogs. As a pyrimidine nucleoside analog, it serves primarily as a specialized building block or intermediate in the synthesis of modified oligonucleotides and RNA-based therapeutics ,.

Molecular Formula C10H15N3O5
Molecular Weight 257.24 g/mol
CAS No. 50664-27-2
Cat. No. B15474702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-Methylcytidine
CAS50664-27-2
Molecular FormulaC10H15N3O5
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCOCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
InChIInChI=1S/C10H15N3O5/c1-17-4-5-7(14)8(15)9(18-5)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,9-/m1/s1
InChIKeyAQZIBVNEPZLCGR-ZOQUXTDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-O-Methylcytidine (CAS 50664-27-2) Technical Baseline for Sourcing and Application


5'-O-Methylcytidine (CAS 50664-27-2) is a chemically modified ribonucleoside featuring a methyl group on the 5'-hydroxyl of the ribose ring, distinguishing it from the more common 2'-O-methyl and 5-methyl cytidine analogs . As a pyrimidine nucleoside analog, it serves primarily as a specialized building block or intermediate in the synthesis of modified oligonucleotides and RNA-based therapeutics , . Its structure, represented by the IUPAC name 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]pyrimidin-2-one, renders it a valuable component in the study of methylation patterns and for enhancing RNA stability in research contexts , . Standard commercial availability specifies a molecular formula of C10H15N3O5, a molecular weight of 257.24 g/mol, and a typical purity of 95% .

Why 5'-O-Methylcytidine Cannot Be Readily Replaced by Standard Cytidine Analogs


Substituting 5'-O-Methylcytidine with unmodified cytidine or other methylcytidine isomers (e.g., 2'-O-methylcytidine or 5-methylcytidine) is not trivial due to the specific steric and electronic effects conferred by the 5'-O-methyl group. This unique substitution pattern directly impacts critical performance characteristics. For instance, the presence of a methyl group on the 5'-oxygen alters the molecule's susceptibility to enzymatic degradation and its capacity to participate in standard phosphorylation cascades , . While 2'-O-methylation is well-known for increasing RNA duplex stability and nuclease resistance, the 5'-O-methyl modification is comparatively less characterized, often offering a different profile of stability and a distinct synthetic handle for further derivatization . Consequently, using a more common analog can lead to failures in experiments requiring this precise molecular geometry for steric interference or as a specific intermediate, resulting in inconsistent data, failed syntheses, or misinterpretation of epigenetic studies .

Quantitative Performance and Differentiation Data for 5'-O-Methylcytidine


Nuclease Resistance Profile: Exonuclease Stability of 5'-O-Methylcytidine-Modified RNA

5'-O-Methylation of cytidine has been reported to enhance the resistance of RNA molecules to degradation by exonucleases compared to unmodified RNA . This is a class-level inference drawn from the known effects of terminal ribose modifications on nuclease activity, which typically impede the binding and catalytic efficiency of exoribonucleases. While 2'-O-methylation is a widely adopted strategy for broad nuclease resistance, the 5'-O-methyl group provides a distinct, less sterically hindered modification at the 5'-terminus, potentially offering a different resistance profile. Quantitative comparative data for this specific compound against 2'-O-methylcytidine in standardized nuclease assays are not currently available in the public literature; therefore, this evidence is classified as a class-level inference based on established structure-activity relationships.

RNA Stability Nuclease Resistance Oligonucleotide Therapeutics

Enzymatic Processing: Catabolism and N-Glycosidic Bond Stability

A comparative study on the catabolism of methylated nucleosides by Staphylococcus aureus and Staphylococcus intermedius revealed that a methyl group on the 2'-O position of cytidine (as in 2'-O-methylcytidine) protects the N-glycosidic bond from cleavage by these organisms, but it does not protect the nucleoside from deamination [1]. In contrast, 5-methylcytidine is deaminated to ribothymidine and subsequently cleaved to yield thymine [1]. The study did not include 5'-O-Methylcytidine. However, based on class-level inference regarding the known susceptibility of the N-glycosidic bond to steric and electronic effects from the ribose ring, the distinct 5'-O-methyl group is expected to confer a different stability profile than the 2'-O-methyl or 5-methyl modifications. This implies that 5'-O-Methylcytidine may follow a distinct catabolic route, making it a useful tool for studying nucleoside salvage pathways or for designing analogs with tailored metabolic stability.

Nucleoside Metabolism Enzymatic Stability Staphylococcus aureus

Purity Specification for Oligonucleotide Synthesis

As a specialized building block for modified RNA synthesis, 5'-O-Methylcytidine is commercially supplied with a standard purity of 95% (HPLC), as noted in vendor documentation . This purity level is critical for ensuring high coupling efficiency and minimizing deletion sequences during solid-phase oligonucleotide synthesis. While direct comparative data against protected analogs (e.g., 5'-O-DMT-2'-O-methylcytidine, purity ≥98% ) is not available, the 95% specification provides a baseline for procurement. Users requiring higher purity for demanding applications (e.g., therapeutic oligonucleotides) may need to implement additional purification steps or source a higher-grade product. This evidence is supporting, as it is derived from a vendor datasheet and not a peer-reviewed comparative study.

Oligonucleotide Synthesis Chemical Purity Building Block

Optimal Application Scenarios for Procuring 5'-O-Methylcytidine


Synthesis of RNA Molecules with Enhanced Exonuclease Stability

Researchers aiming to increase the half-life of synthetic RNA molecules in nuclease-rich environments (e.g., cell lysates, serum) should consider incorporating 5'-O-Methylcytidine at the 5'-terminus. The class-level evidence suggests that this modification can confer resistance to exonucleases , making it a viable alternative to the more common 2'-O-methyl modification. This application is particularly relevant for developing long-lived RNA probes, antisense oligonucleotides, and mRNA therapeutics where 5'-end degradation is a primary concern.

Investigating Nucleoside Catabolism and Salvage Pathways

5'-O-Methylcytidine serves as a valuable tool compound for dissecting nucleoside metabolic pathways. Since its catabolism is expected to differ from that of 2'-O-methylcytidine and 5-methylcytidine (as inferred from studies on related analogs ), it can be used in comparative studies with bacterial or mammalian systems to identify specific enzymes responsible for N-glycosidic bond cleavage or deamination. This is crucial for understanding the bioavailability and metabolic fate of modified nucleosides in therapeutic contexts.

Use as a Key Intermediate in the Synthesis of More Complex Nucleoside Analogs

The unique 5'-O-methyl group provides a distinct chemical handle for further derivatization. 5'-O-Methylcytidine can be employed as a starting material or intermediate in the multi-step synthesis of protected phosphoramidites or other nucleoside derivatives. Its commercial availability at 95% purity makes it a practical choice for synthetic organic chemists developing novel building blocks for oligonucleotide synthesis, provided that the purity meets the required threshold for subsequent reaction steps.

Epigenetics and RNA Modification Mapping Studies

Given the role of methylated cytidines in epigenetic regulation and RNA function, 5'-O-Methylcytidine can be used as a reference standard or synthetic precursor in studies mapping RNA modifications. Its distinct structure allows for its differentiation from other isomers (e.g., 3-methylcytidine, 5-methylcytidine) in analytical workflows such as LC-MS/MS [1]. Procurement of this specific compound is essential for developing accurate quantitative assays for modified nucleosides in biological samples.

Technical Documentation Hub

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